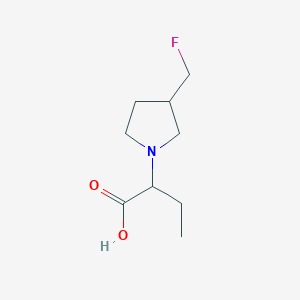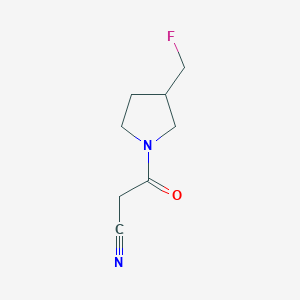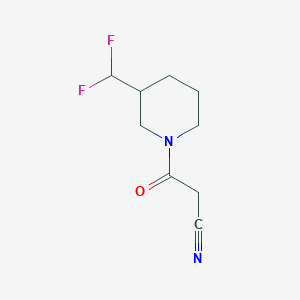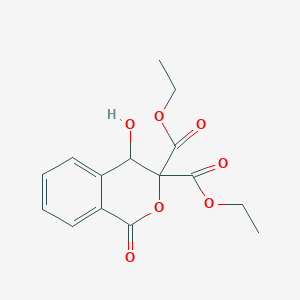
3,3-Diethyl-4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylat
Übersicht
Beschreibung
3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate is a useful research compound. Its molecular formula is C15H16O7 and its molecular weight is 308.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Diese Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Ihre Struktur begünstigt Ring-Schluss-Reaktionen, die für die Bildung pharmakologisch aktiver Moleküle entscheidend sind. Beispielsweise kann sie zu einer Cyclisierung unter Bildung von Pyridonen führen, die eine Kernstruktur in vielen Arzneimittelmolekülen darstellen .
Antikorrosionseigenschaften
Die Estergruppen in der Verbindung können als Korrosionsinhibitoren für Metalle fungieren. Durch die Bildung einer Schutzschicht auf der Metalloberfläche wird Oxidation und Korrosion verhindert, was in industriellen Umgebungen für die Verlängerung der Lebensdauer von Metallbauteilen unerlässlich ist .
COX-Hemmung für entzündungshemmende Medikamente
Die Verbindung wurde als möglicher Inhibitor der Cyclooxygenase (COX) identifiziert, einem Enzym, das für Entzündungen und Schmerzen verantwortlich ist. Derivate dieser Verbindung könnten synthetisiert und auf ihre Wirksamkeit bei der Reduzierung der COX-Aktivität getestet werden, was zur Entwicklung neuer entzündungshemmender Medikamente führen könnte .
Modulation von Kaliumkanälen
Die Forschung hat gezeigt, dass Derivate dieser Verbindung Kaliumkanäle modulieren können. Diese Kanäle spielen eine entscheidende Rolle bei der physiologischen Funktion von Zellen, und ihre Modulation ist wichtig bei der Behandlung von Herz-Kreislauf-Erkrankungen .
Antibakterielle Eigenschaften
Die strukturelle Flexibilität dieser Verbindung ermöglicht die Herstellung von Derivaten mit antimikrobiellen Eigenschaften. Durch Änderung der Substituenten an der Kernstruktur können Forscher neue antimikrobielle Mittel entwickeln, um resistente Bakterienstämme zu bekämpfen .
Antioxidative Aktivität
Verbindungen, die von diesem Ester abgeleitet sind, haben sich als potenzielle Antioxidantien erwiesen. Ihre Fähigkeit, Elektronen zu spenden und freie Radikale zu neutralisieren, macht sie zu Kandidaten für die Aufnahme in Formulierungen, die auf die Reduzierung von oxidativem Stress abzielen .
Bausteine in der organischen Synthese
Aufgrund seiner reaktiven Diethylestergruppen ist diese Verbindung ein wertvoller Baustein in der organischen Synthese. Sie kann verwendet werden, um komplexe organische Moleküle durch verschiedene Reaktionen zu konstruieren, darunter nukleophile Substitutions- und Additionsreaktionen .
Pharmazeutische Tests und Referenzstandards
Diese Verbindung wird auch in pharmazeutischen Tests als Referenzstandard verwendet. Ihre klar definierte Struktur und ihre Eigenschaften machen sie für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden in der pharmazeutischen Forschung geeignet .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3,3-diethyl 4-hydroxy-1-oxo-3,4-dihydro-1H-2-benzopyran-3,3-dicarboxylate may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
diethyl 4-hydroxy-1-oxo-4H-isochromene-3,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-3-20-13(18)15(14(19)21-4-2)11(16)9-7-5-6-8-10(9)12(17)22-15/h5-8,11,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXIBZHGLFRNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(C2=CC=CC=C2C(=O)O1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



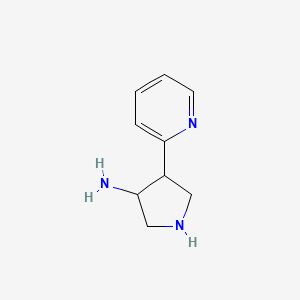
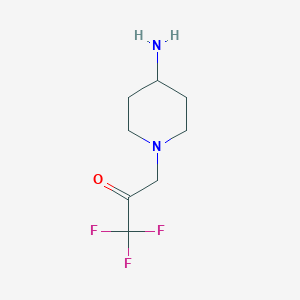


![5-Chloro-6-iodo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1489174.png)
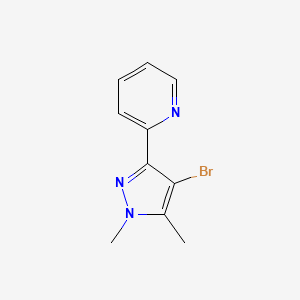
![potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide](/img/structure/B1489181.png)
